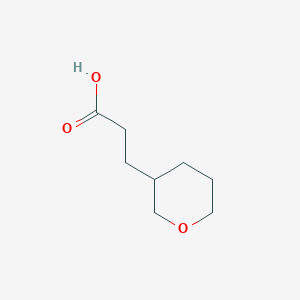
3-(Oxan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxan-3-yl)propanoic acid is a compound that can be inferred to have a structure based on the provided data, which includes a propanoic acid moiety and an oxan-3-yl group. While the specific papers provided do not directly discuss 3-(oxan-3-yl)propanoic acid, they do provide insights into similar compounds that can help us understand the potential characteristics and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds, such as 3-(2-iodophenyl)-3-oxopropanoic acid derivatives, involves the reaction with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide, along with triethylamine in dimethylformamide at room temperature . This method could potentially be adapted for the synthesis of 3-(oxan-3-yl)propanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Vibrational spectroscopy and theoretical calculations have been used to study the molecular structure of similar compounds. For instance, the structure of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid was investigated using ab initio and density functional theory (DFT) methods, which could also be applied to study the structure of 3-(oxan-3-yl)propanoic acid . Additionally, X-ray crystallography has been employed to analyze the molecular and crystal structure of related compounds, providing insights into their geometric parameters .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-(oxan-3-yl)propanoic acid can be inferred from studies on their derivatives. For example, some 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have been synthesized and shown to exhibit anti-inflammatory activity . This suggests that 3-(oxan-3-yl)propanoic acid could also be modified to produce derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(oxan-3-yl)propanoic acid can be studied using various spectroscopic and computational techniques. The vibrational frequencies, infrared intensities, and stable conformers of such compounds have been calculated and compared with experimental data to achieve a good agreement . These methods could be used to predict and analyze the properties of 3-(oxan-3-yl)propanoic acid.
科学的研究の応用
Molecular Mechanisms and Synaptic Function
Research on glutamate receptors, such as the study by Horak et al. (2014), emphasizes the importance of understanding the biosynthetic pathways and synaptic functions of receptors in the brain. The study focuses on NMDA receptors, pivotal for slow excitatory neurotransmission, and discusses the molecular mechanisms from biosynthesis to synaptic incorporation. This highlights the importance of studying compounds like 3-(Oxan-3-yl)propanoic acid for their potential roles in brain function and neurological disorders (Horak, Petralia, Kaniaková, & Sans, 2014).
Pharmacological Applications
Ghosh et al. (2015) review the pharmacological significance of 2-oxo-3-cyanopyridine derivatives, demonstrating a wide range of biological activities including anticancer, antibacterial, and antiviral properties. This underscores the potential of 3-(Oxan-3-yl)propanoic acid and similar compounds in drug development and therapy, showcasing the diversity of applications in medicinal chemistry (Ghosh, Manna, Banik, Das, & Sarkar, 2015).
Environmental and Atmospheric Sciences
Kawamura and Bikkina (2016) delve into the molecular distributions of dicarboxylic acids and related compounds in atmospheric aerosols. Their review illustrates the significance of these compounds in understanding atmospheric chemistry, pollution, and climate change, suggesting that research on 3-(Oxan-3-yl)propanoic acid could contribute to environmental sciences (Kawamura & Bikkina, 2016).
Chemical Synthesis and Material Science
Sevrain et al. (2017) explore the synthesis and applications of phosphonic acids, highlighting their use in drug development, material functionalization, and as ligands in coordination chemistry. This indicates the potential of 3-(Oxan-3-yl)propanoic acid in material science and chemical synthesis, where its properties could be harnessed for creating novel materials or as intermediates in organic synthesis (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
特性
IUPAC Name |
3-(oxan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBWJMWHVFSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

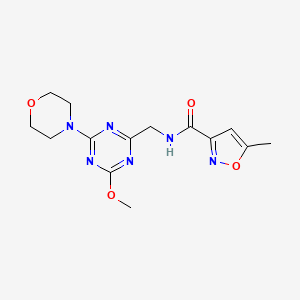
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
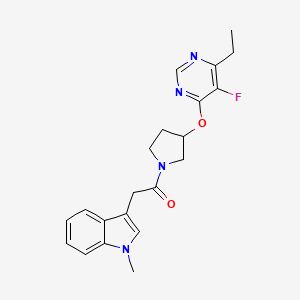
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
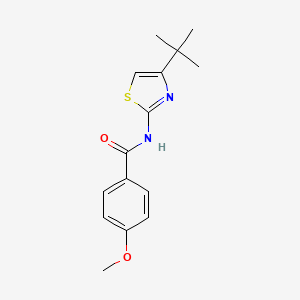
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
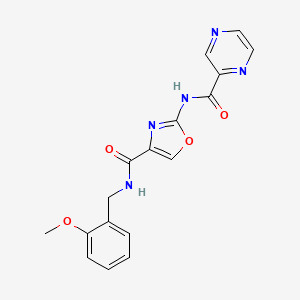
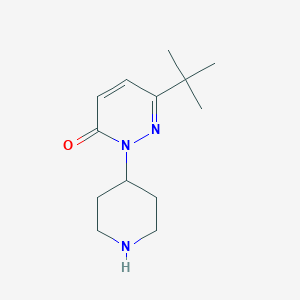

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)